molecular formula C27H27FN2O2 B13820709 N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide

Cat. No.: B13820709
M. Wt: 430.5 g/mol
InChI Key: CVIRNRVIYGCZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a butanoyl group, a tetrahydroquinoline ring, a fluoro-substituted benzamide, and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Butanoyl Group: This step might involve acylation using butanoyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide: The benzamide moiety can be introduced through a coupling reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.

Scientific Research Applications

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-chloro-N-phenylbenzamide
  • N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-bromo-N-phenylbenzamide

Uniqueness

The presence of the fluoro group in N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide may confer unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro or bromo analogs.

Properties

Molecular Formula

C27H27FN2O2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-4-fluoro-N-phenylbenzamide

InChI

InChI=1S/C27H27FN2O2/c1-3-9-26(31)29-19(2)18-25(23-12-7-8-13-24(23)29)30(22-10-5-4-6-11-22)27(32)20-14-16-21(28)17-15-20/h4-8,10-17,19,25H,3,9,18H2,1-2H3

InChI Key

CVIRNRVIYGCZGX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.